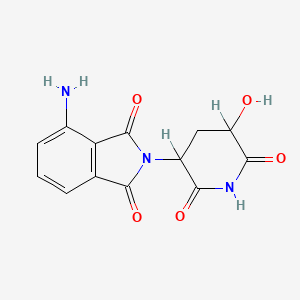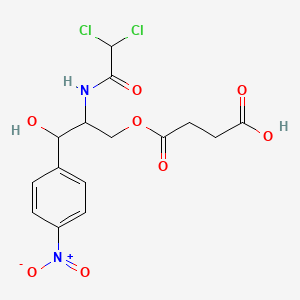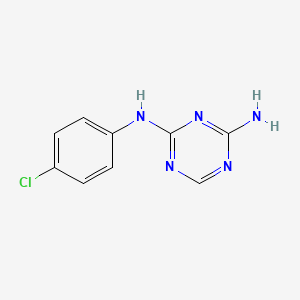
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Übersicht
Beschreibung
CDP-840-Hydrochlorid ist ein potenter und selektiver Inhibitor der Phosphodiesterase 4 (PDE4). Diese Verbindung hemmt kompetitiv alle PDE4-Isoenzyme, was wiederum die Spaltung von Phosphodiesterbindungen in sekundären Botenstoffmolekülen verhindert. CDP-840-Hydrochlorid befand sich in klinischen Phase-II-Studien zur Behandlung von Asthma .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von CDP-840-Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Grundstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Grundstruktur: Die Grundstruktur wird durch eine Reihe von Kondensationsreaktionen synthetisiert.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden durch Substitutionsreaktionen eingeführt, wobei Reagenzien wie Cyclopentylbromid und Methoxybenzol verwendet werden.
Endgültige Reinigung: Die endgültige Verbindung wird mit Techniken wie Umkristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu erreichen.
Industrielle Produktionsverfahren
Die industrielle Produktion von CDP-840-Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese: Großraumreaktoren werden zur Durchführung der Kondensations- und Substitutionsreaktionen verwendet.
Reinigung: Industrielle Reinigungsverfahren umfassen großtechnische Chromatographie und Kristallisation.
Qualitätskontrolle: Es werden strenge Qualitätskontrollmaßnahmen ergriffen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
CDP-840-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.
Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen durch andere Gruppen unter Verwendung von Reagenzien wie Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in alkoholischem Medium.
Substitution: Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
CDP-840-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Hemmung von Phosphodiesterase-Enzymen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die zyklisches Adenosinmonophosphat (cAMP) beinhalten.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Asthma und anderen entzündlichen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Phosphodiesterase-Enzyme abzielen.
Wirkmechanismus
CDP-840-Hydrochlorid entfaltet seine Wirkung durch die Hemmung von Phosphodiesterase 4 (PDE4)-Enzymen. Die Hemmung von PDE4 verhindert den Abbau von zyklischem Adenosinmonophosphat (cAMP), was zu erhöhten cAMP-Spiegeln in Zellen führt. Erhöhte cAMP-Spiegel führen zur Aktivierung der Proteinkinase A (PKA), die wiederum verschiedene zelluläre Prozesse moduliert, darunter Entzündungen und Immunreaktionen. Zu den beteiligten molekularen Zielen und Wegen gehört der cAMP-PKA-Signalweg .
Wirkmechanismus
CDP 840 hydrochloride exerts its effects by inhibiting phosphodiesterase 4 (PDE4) enzymes. The inhibition of PDE4 prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased levels of cAMP within cells. Elevated cAMP levels result in the activation of protein kinase A (PKA), which in turn modulates various cellular processes, including inflammation and immune responses. The molecular targets and pathways involved include the cAMP-PKA signaling pathway .
Vergleich Mit ähnlichen Verbindungen
CDP-840-Hydrochlorid wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Rolipram: Ein weiterer selektiver PDE4-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Roflumilast: Ein PDE4-Inhibitor, der zur Behandlung der chronisch obstruktiven Lungenerkrankung (COPD) eingesetzt wird.
Cilomilast: Ein PDE4-Inhibitor, der auf sein Potenzial bei der Behandlung von entzündlichen Erkrankungen untersucht wird.
Einzigartigkeit
CDP-840-Hydrochlorid ist einzigartig durch seine hohe Selektivität und Potenz bei der Hemmung von PDE4-Enzymen. Es hat in präklinischen Studien vielversprechende Ergebnisse für seine entzündungshemmenden Wirkungen gezeigt .
Eigenschaften
IUPAC Name |
4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUPXBCDMQYRR-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936715 | |
| Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162542-90-7 | |
| Record name | 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162542-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CDP 840 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CDP-840 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chlorobenzo[d]isoxazol-3-ol](/img/structure/B1668687.png)
![(6S)-6-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-propan-2-yl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B1668688.png)











